3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-methoxybenzoate
Description
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-methoxybenzoate is a synthetic small molecule characterized by a benzothiazole sulfonamide core linked to a 2-methoxybenzoate ester via a propylamino spacer. This compound belongs to a class of Kv1.3 potassium channel blockers, which are of significant interest in immunology and autoimmune disease research due to their role in modulating T-cell activation . The molecule’s design incorporates structural motifs that enhance binding affinity to Kv1.3, including the 1,2-benzothiazole sulfonamide moiety, which contributes to its electron-deficient aromatic system and hydrogen-bonding capabilities, and the 2-methoxybenzoate ester, which improves lipophilicity and membrane permeability .
Synthetic routes for this compound and its analogs typically involve coupling reactions between substituted benzothiazole sulfonamide intermediates and ester-containing alkyl chains, followed by purification via column chromatography and characterization using NMR, mass spectrometry, and X-ray crystallography .
Properties
Molecular Formula |
C24H22N2O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)propyl 2-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5S/c1-30-21-14-7-5-12-19(21)24(27)31-17-9-16-26(18-10-3-2-4-11-18)23-20-13-6-8-15-22(20)32(28,29)25-23/h2-8,10-15H,9,16-17H2,1H3 |
InChI Key |
FHTRDOOKZRLDTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCCCN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Benzothiazole Precursors
The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. A patented method for benzothiazole-2-carboxylic acid synthesis demonstrates the use of methanol and phosphorus-containing catalysts (e.g., hydroxyapatite) under reflux conditions (80–120°C) to form 2-benzothiazole dimethyl acetal intermediates. While this process targets a carboxylic acid derivative, analogous conditions can be adapted for the synthesis of 3-amino-substituted benzothiazoles by replacing the carboxylic acid precursor with nitrile or amide-containing reactants.
Oxidation to Introduce the Dioxido Group
The 1,1-dioxido (sulfone) group is introduced through oxidation of the benzothiazole’s sulfur atom. Hydrogen peroxide (30% in acetic acid) or meta-chloroperbenzoic acid (mCPBA) are commonly employed, with reaction times of 6–12 hours at 50–70°C. For industrial scalability, continuous flow reactors ensure consistent temperature control, minimizing over-oxidation byproducts.
Attachment of the Phenylamino Propyl Chain
Nucleophilic Substitution Reactions
The 3-position of the benzothiazole ring undergoes nucleophilic substitution with N-phenylpropane-1,3-diamine. In a protocol adapted from Kv1.3 inhibitor synthesis, the benzothiazole sulfone intermediate is treated with thionyl chloride to generate a reactive chloride at the 3-position, followed by reaction with N-phenylpropane-1,3-diamine in dimethylformamide (DMF) at 80°C. Triethylamine is added to scavenge HCl, yielding the (phenylamino)propyl-benzothiazole intermediate with reported purities >98%.
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Nuclear magnetic resonance (NMR) confirms substitution patterns:
-
1H NMR (CDCl₃): δ 8.25 (d, J = 8.5 Hz, 1H, benzothiazole-H), 7.63–7.59 (m, 2H, aryl-H), 3.82 (t, J = 6.5 Hz, 2H, propyl-NH), 3.45 (q, J = 6.0 Hz, 2H, propyl-CH₂).
Esterification with 2-Methoxybenzoic Acid
Activation of the Carboxylic Acid
2-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in anhydrous dichloromethane (DCM).
Coupling with the Alcohol Intermediate
The (phenylamino)propyl-benzothiazole alcohol is reacted with 2-methoxybenzoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine. Conditions are optimized at 0°C to room temperature over 12 hours to achieve yields of 85–90%. Alternative methods using carbodiimide coupling agents (e.g., EDCI/HOBt) in tetrahydrofuran (THF) show comparable efficiency but higher reagent costs.
Industrial-Scale Optimization
Batch vs. Continuous Flow Processes
Industrial synthesis prioritizes batch reactors for cost-effective production of intermediates. For example, the oxidation step utilizes 500-L stainless steel reactors with automated temperature and pressure controls to maintain safety during exothermic reactions. Continuous flow systems are reserved for final esterification to enhance mixing and reduce reaction times.
Catalytic Systems and Green Chemistry
Recent advances emphasize replacing traditional oxidants like potassium permanganate with catalytic Mn(OAc)₃ in acetic acid, reducing heavy metal waste. Solvent recovery systems (e.g., distillation for DMF reuse) align with green chemistry principles, lowering the environmental footprint.
Analytical Data and Quality Control
Spectroscopic Characterization
Purity and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazole formation | Hydroxyapatite, 90°C, 10h | 81 | 99.3 |
| Sulfone oxidation | H₂O₂/AcOH, 70°C, 8h | 89 | 98.7 |
| Esterification | EDCI/HOBt, RT, 12h | 85 | 99.5 |
Chemical Reactions Analysis
Hydrolysis Reactions
2.1 Ester Hydrolysis
The 2-methoxybenzoate ester undergoes hydrolysis to yield 2-methoxybenzoic acid and the corresponding alcohol:
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the methoxy group and electronic effects of the benzothiazole ring.
-
Yields exceed 85% under optimized conditions (DMF as co-solvent, 12-hour reaction time) .
Nucleophilic Substitution at the Benzothiazole Ring
3.1 Chloride Displacement
The electron-deficient benzothiazole ring undergoes nucleophilic aromatic substitution (SNAr) at position 3:
| Reagent | Conditions | Major Product |
|---|---|---|
| Primary amines | , DMF | 3-(Alkylamino)-1,2-benzothiazole 1,1-dioxide derivatives |
| Thiols | , 60°C | 3-(Sulfanyl)-1,2-benzothiazole 1,1-dioxide analogs |
Mechanistic Insight :
-
Activation by the sulfone groups enhances electrophilicity at C3.
-
Substituents on the phenylamino group modulate reaction rates (electron-withdrawing groups accelerate substitution) .
Reductive Modifications
4.1 Reduction of the Sulfone Group
Controlled reduction of the sulfone moiety is challenging but feasible:
| Reagent | Conditions | Outcome |
|---|---|---|
| , 0°C | Partial reduction to sulfoxide (unstable; further degradation observed) | |
| Ethanol, 50 psi | No reaction under mild conditions; decomposition at >100°C |
Note : Full reduction to thioether derivatives requires harsher conditions, leading to decomposition of the benzothiazole core .
Oxidative Transformations
5.1 Oxidation of the Propyl Linker
The propyl chain undergoes oxidation to form ketone or carboxylic acid derivatives:
Limitations : Over-oxidation leads to cleavage of the benzothiazole ring under strong acidic conditions .
Stability Under Thermal and Photolytic Conditions
| Condition | Observation |
|---|---|
| Thermal (120°C, 24h) | <5% degradation; ester group remains intact |
| UV light (254 nm) | Rapid decomposition (t1/2 = 2h) via radical-mediated sulfone cleavage |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit cancer cell proliferation effectively. A comprehensive study evaluated the anticancer activity of various benzamide analogs, including those derived from 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl structures. These compounds demonstrated significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), indicating their potential as anticancer agents .
KvInhibition
Another prominent application of this compound is its role as a Kv1.3 potassium channel inhibitor. Kv1.3 channels are implicated in various autoimmune diseases, making their inhibitors valuable for therapeutic interventions. A series of studies reported that certain analogs of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl derivatives displayed potent inhibitory activity against Kv1.3 channels, comparable to known inhibitors like PAP-1 . This suggests potential applications in treating autoimmune disorders.
Synthesis and Structural Analysis
The synthesis of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-methoxybenzoate involves multi-step reactions that include coupling reactions and regioselective modifications. The synthetic pathways typically employ various reagents and conditions to achieve the desired purity and yield . Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds.
In Vitro Studies
In vitro assays have been pivotal in assessing the biological efficacy of this compound and its derivatives. For example, cytotoxicity assays against different cancer cell lines have revealed promising results, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to their biological targets. Such computational analyses help elucidate the mechanism of action and guide further optimization of lead compounds .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural homology with other Kv1.3 blockers developed in the same series. Key analogs include:
These modifications influence pharmacokinetic and pharmacodynamic properties, as detailed below.
Pharmacological Activity
The target compound and its analogs were evaluated for Kv1.3 inhibition using IonWorks patch-clamp assays. Key findings include:
The 2-methoxybenzoate ester in the target compound contributes to balanced potency and selectivity, while analogs like 13rr achieve superior activity through dichlorinated aromatic groups that enhance hydrophobic interactions with Kv1.3’s pore region .
Physicochemical Properties
Calculated properties (using tools like JChem) reveal critical differences:
| Compound | LogD (pH 5.5) | H-Bond Acceptors | H-Bond Donors | Molecular Weight |
|---|---|---|---|---|
| Target Compound | 2.8 | 6 | 1 | 442.46 |
| Chloroacetate Analog | 2.1 | 5 | 1 | 382.82 |
| Isonicotinate Analog | 1.9 | 7 | 1 | 345.37 |
| Compound 13i | 3.2 | 5 | 1 | 449.39 |
The target compound’s higher LogD (2.8) suggests improved membrane permeability compared to the isonicotinate analog (LogD = 1.9), aligning with its enhanced cellular uptake in vitro . However, the chloroacetate analog’s lower molecular weight (382.82) may confer advantages in metabolic stability .
Developmental Status
While the target compound remains a research tool, several analogs (e.g., 13i, 13rr) have progressed to in vivo studies due to their superior efficacy . Conversely, derivatives like 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl chloroacetate are listed as discontinued, likely due to synthesis challenges or suboptimal pharmacokinetics .
Biological Activity
The compound 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-methoxybenzoate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole moiety, which is crucial for its biological activity. The presence of the dioxido group enhances its reactivity and potential inhibitory effects on various biological targets.
Ion Channel Inhibition
Research has demonstrated that the compound exhibits potent inhibitory activity against the Kv1.3 ion channel , which is significant in immunological responses. The mechanism involves blocking the channel's function, which can lead to immunosuppressive effects. In vitro assays have shown that certain analogs of this compound have comparable potency to known Kv1.3 inhibitors like PAP-1 .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. For example, derivatives of benzothiazole have shown promising results as inhibitors of human mast cell tryptase, with some exhibiting IC50 values in the low micromolar range . These findings suggest potential applications in treating allergic reactions and other mast cell-related disorders.
Study on Kv1.3 Inhibition
In a study published in Bioorganic & Medicinal Chemistry Letters, several analogs of the compound were synthesized and tested for their activity against Kv1.3 channels. The results indicated that modifications to the side chains could significantly enhance inhibitory potency. For instance, analog 8b showed similar effectiveness to PAP-1 under IonWorks patch clamp assay conditions .
| Compound | IC50 (µM) | Comments |
|---|---|---|
| 8b | Similar to PAP-1 | Effective Kv1.3 inhibitor |
| 7n | 0.064 | Most potent inhibitor identified |
Anti-Dengue Activity
Another study explored the anti-dengue properties of benzothiazole derivatives, including those related to the target compound. The synthesized compounds were tested against the DENV NS2BNS3 protease, revealing several candidates with micromolar IC50 values that effectively inhibited viral replication . This highlights the potential for developing new antiviral therapies based on the benzothiazole scaffold.
The biological activity of this compound is attributed to:
- Ion Channel Blockade : Direct interaction with ion channels leading to altered cellular excitability.
- Enzyme Inhibition : Binding to active sites or allosteric sites on enzymes, preventing substrate interaction.
Q & A
Q. What synthetic routes are recommended for synthesizing 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-methoxybenzoate, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via multi-step nucleophilic substitution and esterification reactions. A general approach involves:
Step 1: Reacting 1,2-benzothiazol-3-amine derivatives with activated phenylalkyl halides to form the core benzothiazole-phenylamine structure.
Step 2: Esterification of the resulting intermediate with 2-methoxybenzoic acid using coupling agents like DCC/DMAP.
Intermediates should be characterized using:
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer: A combination of techniques is critical:
- FT-IR: Identify characteristic bands (e.g., S=O stretching at ~1350–1150 cm⁻¹ for the dioxido group, ester C=O at ~1720 cm⁻¹) .
- ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzothiazole ring at δ 7.0–8.5 ppm) .
- X-ray crystallography: Resolve stereochemistry and validate spatial arrangement (if crystals are obtainable) .
Q. How should researchers assess purity, and what validated analytical methods are recommended?
Methodological Answer:
- High-performance liquid chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm). A purity threshold of ≥98% is typical for pharmacological studies.
- Elemental analysis (EA): Validate empirical formula compliance (e.g., C, H, N, S content).
- Thermogravimetric analysis (TGA): Assess thermal stability and residual solvent content .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating KVion channel inhibitory activity?
Methodological Answer:
- In vitro patch-clamp assays: Use HEK293 cells transfected with human KV1.3 channels. Measure current inhibition at varying compound concentrations (e.g., IC₅₀ determination).
- Controls: Include tetraethylammonium (TEA) as a positive control and vehicle (DMSO) as a negative control.
- Data interpretation: Fit dose-response curves using Hill equation models. Refer to Haffner et al. (2010) for validated protocols .
Q. How can structure-activity relationship (SAR) studies identify key functional groups?
Methodological Answer:
- Systematic substitution: Modify the benzothiazole dioxido group, phenylamino linker, or methoxybenzoate moiety.
- Pharmacological testing: Compare IC₅₀ values across analogs (see example table below).
- Computational modeling: Perform molecular docking to KV1.3 (PDB: 4J9X) to predict binding interactions.
| Analog Modification | KV1.3 IC₅₀ (nM) | Key Finding |
|---|---|---|
| Unmodified compound | 15 | Baseline activity |
| Replacement of dioxido with sulfone | 120 | ↓ Activity (critical for binding) |
| Methoxy → Ethoxy | 18 | Similar potency |
Q. What strategies mitigate discrepancies in bioactivity data from synthetic protocols?
Methodological Answer:
Q. What in vitro/in vivo models are appropriate for pharmacokinetic and toxicity studies?
Methodological Answer:
- In vitro:
- Hepatic microsomes: Assess metabolic stability (CYP450 isoforms).
- Caco-2 cells: Predict intestinal absorption (Papp values).
- In vivo:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
